

# Spectroscopic Profile of 6-methyl-3-Pyridineethanol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *6-methyl-3-Pyridineethanol*

Cat. No.: *B032638*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **6-methyl-3-pyridineethanol** ( $C_8H_{11}NO$ ), a key pyridine derivative with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data from a centralized database was not available at the time of writing, this guide presents a detailed prediction and interpretation of the expected spectra based on fundamental principles and spectral data of analogous structures. This approach provides a robust framework for researchers to understand, predict, and interpret the spectroscopic characteristics of this molecule.

## Molecular Structure and its Spectroscopic Implications

**6-methyl-3-pyridineethanol** possesses a unique molecular architecture that dictates its spectroscopic behavior. The structure features a pyridine ring, a versatile heterocyclic aromatic system, substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This combination of an aromatic core, an alkyl substituent, and a primary alcohol functional group gives rise to a distinct set of signals in NMR, characteristic absorption bands in IR, and a predictable fragmentation pattern in MS.

## Molecular Structure:

Understanding the interplay of these structural features is paramount to interpreting the spectroscopic data accurately. The electron-withdrawing nature of the pyridine nitrogen, the electron-donating effect of the methyl group, and the characteristic signals of the ethanol chain all contribute to the overall spectroscopic fingerprint of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For **6-methyl-3-pyridineethanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of each nucleus.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **6-methyl-3-pyridineethanol** in a common deuterated solvent like  $\text{CDCl}_3$  would exhibit distinct signals for the aromatic protons, the ethyl chain protons, the methyl protons, and the hydroxyl proton.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Coupling Constants for **6-methyl-3-Pyridineethanol**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (Aromatic)	~8.3	s	-
H-4 (Aromatic)	~7.5	d	~8.0
H-5 (Aromatic)	~7.1	d	~8.0
-CH <sub>2</sub> - (Ethanol)	~3.9	t	~6.5
-CH <sub>2</sub> - (Ethanol)	~2.9	t	~6.5
-CH <sub>3</sub> (Methyl)	~2.5	s	-
-OH (Hydroxyl)	Variable (broad s)	s	-

## Expertise & Experience in Spectral Interpretation:

The predicted chemical shifts are based on the electronic effects within the molecule. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The protons at the 4 and 5-positions will appear as doublets due to coupling with each other. The ethyl group protons will present as two triplets, a consequence of vicinal coupling. The methyl group protons, being attached to the aromatic ring, will appear as a singlet. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and will likely appear as a broad singlet.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **6-methyl-3-Pyridineethanol**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (Aromatic)	~158
C-6 (Aromatic)	~157
C-4 (Aromatic)	~137
C-3 (Aromatic)	~133
C-5 (Aromatic)	~121
-CH <sub>2</sub> - (Ethanol)	~62
-CH <sub>2</sub> - (Ethanol)	~35
-CH <sub>3</sub> (Methyl)	~24

### Expertise & Experience in Spectral Interpretation:

The aromatic carbons exhibit chemical shifts in the typical downfield region for pyridines. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The carbons of the ethanol side chain and the methyl group appear in the upfield aliphatic region. These predicted values are instrumental for confirming the carbon framework of synthesized **6-methyl-3-pyridineethanol**.[\[4\]](#)[\[5\]](#)

# Experimental Protocol for NMR Spectroscopy

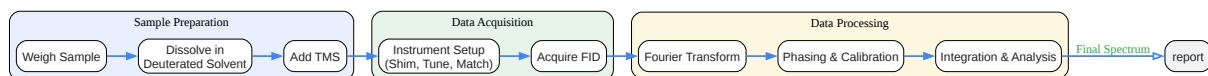
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **6-methyl-3-pyridineethanol**.
  - Dissolve the sample in  $\sim$ 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[2][3]
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the respective nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow



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Caption: Workflow for acquiring NMR spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **6-methyl-3-pyridineethanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for **6-methyl-3-Pyridineethanol**

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Intensity
O-H (Alcohol)	3600 - 3200	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=N, C=C (Pyridine Ring)	1600 - 1450	Medium to Strong
C-O (Alcohol)	1260 - 1000	Strong

### Expertise & Experience in Spectral Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group, its broadness resulting from hydrogen bonding.<sup>[6]</sup> The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear at their characteristic frequencies. The pyridine ring will exhibit several bands in the fingerprint region due to C=N and C=C stretching vibrations. A strong C-O stretching band will also be present, confirming the presence of the alcohol functionality.<sup>[7]</sup>

## Experimental Protocol for IR Spectroscopy

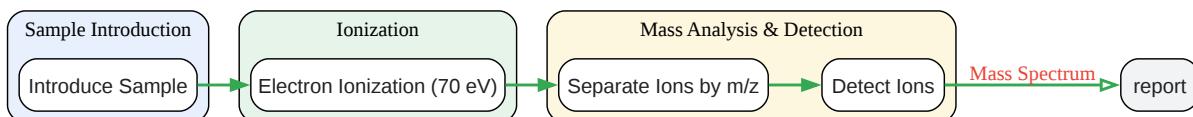
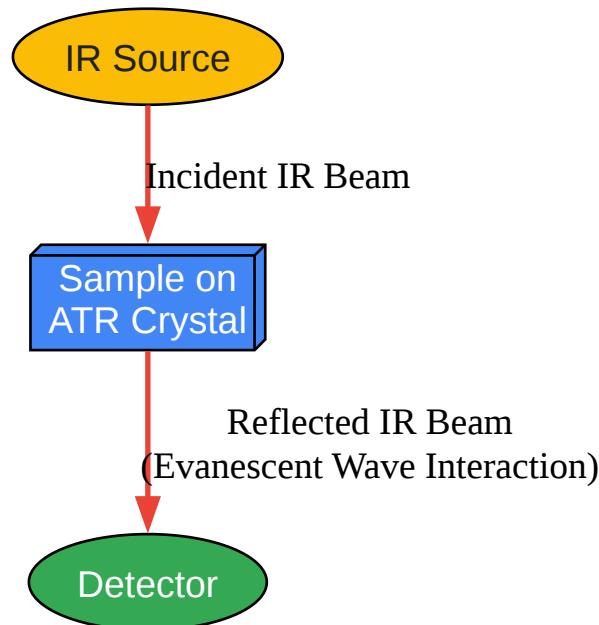
For a liquid sample like **6-methyl-3-pyridineethanol**, Attenuated Total Reflectance (ATR) or transmission IR spectroscopy are suitable techniques.

### Protocol for ATR-FTIR Spectroscopy:

- Instrument Preparation:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
  - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application:
  - Place a small drop of **6-methyl-3-pyridineethanol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
  - Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
  - The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

- Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram 2: ATR-FTIR Experimental Setup



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